nAChR Agonist Potency (EC₅₀) Across Multiple Receptor Subtypes – MAPP vs. Anabaseine and PTHP
MAPP (4-(methylamino)-1-(3-pyridyl)-1-pentanone) exhibits negligible agonist activity at vertebrate nAChRs in direct electrophysiological assays. At human α4β2 nAChRs expressed in HEK cells, the EC₅₀ for MAPP exceeds 2000 μM, versus 2.85 ± 1.0 μM for anabaseine and 3.64 ± 1.2 μM for PTHP, the cyclic iminium analog [1]. At human TE671 muscle-type nAChRs, MAPP EC₅₀ is >1000 μM, compared with 1.2 ± 0.0 μM for anabaseine and 1.7 ± 0.3 μM for PTHP [1]. At Torpedo electric organ nAChRs, MAPP IC₅₀ is >500 μM versus 0.29 ± 0.18 μM for anabaseine [1]. These data, derived from two-electrode voltage-clamp and radioligand displacement assays, establish MAPP as practically inactive at nAChRs.
| Evidence Dimension | Agonist EC₅₀ (μM) at human α4β2 nAChRs |
|---|---|
| Target Compound Data | EC₅₀ >2000 μM (MAPP) |
| Comparator Or Baseline | Anabaseine EC₅₀ 2.85 ± 1.0 μM; PTHP EC₅₀ 3.64 ± 1.2 μM |
| Quantified Difference | >700-fold weaker than anabaseine |
| Conditions | Human α4β2 nAChRs expressed in HEK cells; two-electrode voltage-clamp electrophysiology |
Why This Matters
For researchers needing a receptor-inert 3-pyridyl reference compound to distinguish binding from activation, MAPP's >700-fold lower agonist potency provides an unparalleled negative control that anabaseine or PTHP cannot offer.
- [1] Andrud K, Xing H, Gabrielsen B, Bloom LB, Mahnir V, Lee S, Green BT, Lindstrom J, Kem W. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Mar Drugs. 2019 Oct 29;17(11):614. doi: 10.3390/md17110614. Table 1. View Source
